beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Overview
Description
Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is a compound that is used in biochemical research . It is a chromogenic substrate for beta-galactosidases . Upon cleavage, it yields a yellow solution . It is used in the detection of coli forms due to their beta-galactosidase activity .
Synthesis Analysis
The synthesis of 4-Nitrophenyl-beta-D-galactopyranoside can be achieved from D- (+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride .Molecular Structure Analysis
The molecular formula of this compound is C20H23NO13 . Its molecular weight is 485.405 . The SMILES string representation of its structure isOC[C@H]1OC@@HN+[O-])C@HC@@H[C@H]1O
. Chemical Reactions Analysis
This compound is a substrate for beta-galactosidase enzymes . The hydrolysis of 4-Nitrophenyl-beta-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .Physical and Chemical Properties Analysis
This compound appears as a white to light yellow crystalline powder . It is soluble in DMSO, Methanol, and Water . The density is estimated to be 1.3709 . The melting point is between 178-182°C , and the boiling point is roughly estimated to be 442.39°C .Mechanism of Action
Safety and Hazards
Future Directions
As a substrate for beta-galactosidase enzymes, this compound has potential applications in biochemical research and in vitro diagnostic analysis . It could be used to assess the activity of glycosaminoglycan (GAG)-degrading enzymes , study the kinetic properties of certain glycosidases , and prepare substrate solutions in modified universal buffers .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-LCWAXJCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182882 | |
Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-66-4 | |
Record name | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2872-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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